molecular formula C10H13ClN2 B3000070 (1-Methylindol-5-yl)methanamine;hydrochloride CAS No. 2445790-59-8

(1-Methylindol-5-yl)methanamine;hydrochloride

Cat. No.: B3000070
CAS No.: 2445790-59-8
M. Wt: 196.68
InChI Key: PBCDPKCKLHZISW-UHFFFAOYSA-N
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Description

(1-Methylindol-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H12N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylindol-5-yl)methanamine;hydrochloride typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure. This is followed by N-alkylation to introduce the methyl group at the nitrogen atom of the indole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

(1-Methylindol-5-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives .

Scientific Research Applications

(1-Methylindol-5-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methylindol-5-yl)methanamine;hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Indol-3-yl)methanamine
  • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
  • (2-Methyl-1H-indol-5-yl)methanamine hydrochloride

Uniqueness

(1-Methylindol-5-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

(1-methylindol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-12-5-4-9-6-8(7-11)2-3-10(9)12;/h2-6H,7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCDPKCKLHZISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445790-59-8
Record name 1-(1-methyl-1H-indol-5-yl)methanamine hydrochloride
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